trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid
Description
“trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-74-4 . The compound is not chirally pure and contains a mixture of enantiomers . It is a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,2S)-2-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}cyclopentanecarboxylic acid . The InChI Code is 1S/C15H15F3O3/c16-15(17,18)11-5-1-4-10(7-11)13(19)8-9-3-2-6-12(9)14(20)21/h1,4-5,7,9,12H,2-3,6,8H2,(H,20,21)/t9-,12+/m0/s1 . The molecular weight of the compound is 300.28 .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 300.28 . The compound is not chirally pure and contains a mixture of enantiomers .Scientific Research Applications
Conformational Studies
The intrinsic conformational preferences of analogues of phenylalanine, which share structural similarities with trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid, have been investigated using DFT calculations. These studies highlight the conformational space and behavior of such compounds, potentially contributing to understanding the structural dynamics of trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid as well (Casanovas et al., 2008).
Potential as a Carboxylic Acid Isostere
Cyclopentane-1,3-diones, which are structurally related to trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid, have been examined as potential isosteres for the carboxylic acid functional group. This research provides insights into the potential application of cyclopentane-1,3-diones, and by extension, similar compounds like trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid in drug design, demonstrating their viability as substitutes for carboxylic acid functional groups (Ballatore et al., 2011).
Structural Characterization in Metal Complexes
Compounds structurally related to trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid have been used in the synthesis and structural characterization of Pd(II) and Pt(II) complexes. This research could potentially inform the use of trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid in the development of novel metal complexes with specific structural characteristics (Tauchman et al., 2014).
Enzyme Inhibition Properties
Bromophenol derivatives with a cyclopropyl moiety, similar to trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid, have been evaluated for their enzyme inhibition properties. These studies indicate potential applications of such compounds in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Drug Design and Bio-isostere Applications
Cyclopentane-1,2-diones, closely related to trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid, have been evaluated as carboxylic acid bio-isosteres in drug design. The research indicates these compounds' potential in substituting carboxylic acid moieties and their application in the design of TP receptor antagonists (Ballatore et al., 2014).
properties
IUPAC Name |
(1R,2S)-2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)11-5-1-4-10(7-11)13(19)8-9-3-2-6-12(9)14(20)21/h1,4-5,7,9,12H,2-3,6,8H2,(H,20,21)/t9-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWSJZUORSYGK-JOYOIKCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130680 | |
Record name | rel-(1R,2S)-2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001130680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid | |
CAS RN |
733740-74-4 | |
Record name | rel-(1R,2S)-2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001130680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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